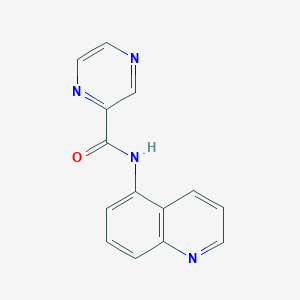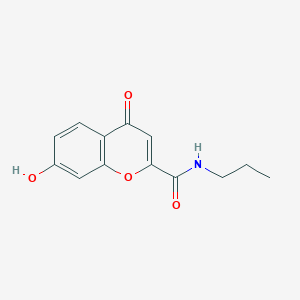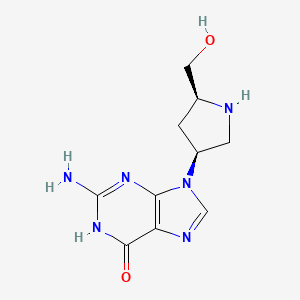![molecular formula C10H9BrN2O B11864601 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the 2nd position on the pyrido[1,2-a]pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This reaction is typically carried out at 130°C in DMF (dimethylformamide) and involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Chalcogenation Reactions: The compound can undergo metal-free C-3 chalcogenation (sulfenylation and selenylation) to form 3-ArS/ArSe derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Chalcogenation: Reagents such as aryl thiols and aryl selenols are used under mild reaction conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chalcogenation Products: 3-ArS/ArSe derivatives with high yields (up to 95%) under mild conditions.
Applications De Recherche Scientifique
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through a radical mechanistic pathway during its chemical transformations . detailed studies on its biological mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Similar in structure but with a chloromethyl group instead of an ethyl group.
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and are studied for their pharmacological properties.
Uniqueness
7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and potential therapeutic agents.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
7-bromo-2-ethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9BrN2O/c1-2-8-5-10(14)13-6-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 |
Clé InChI |
ZXVFHDBHYXBUFC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N2C=C(C=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)

